2-(2,4-dichlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide 2-(2,4-dichlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 354542-10-2
VCID: VC21475598
InChI: InChI=1S/C12H11Cl2N3O2S2/c1-2-20-12-17-16-11(21-12)15-10(18)6-19-9-4-3-7(13)5-8(9)14/h3-5H,2,6H2,1H3,(H,15,16,18)
SMILES: CCSC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C12H11Cl2N3O2S2
Molecular Weight: 364.3g/mol

2-(2,4-dichlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

CAS No.: 354542-10-2

Cat. No.: VC21475598

Molecular Formula: C12H11Cl2N3O2S2

Molecular Weight: 364.3g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-dichlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide - 354542-10-2

Specification

CAS No. 354542-10-2
Molecular Formula C12H11Cl2N3O2S2
Molecular Weight 364.3g/mol
IUPAC Name 2-(2,4-dichlorophenoxy)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Standard InChI InChI=1S/C12H11Cl2N3O2S2/c1-2-20-12-17-16-11(21-12)15-10(18)6-19-9-4-3-7(13)5-8(9)14/h3-5H,2,6H2,1H3,(H,15,16,18)
Standard InChI Key SDLJWWVYRRIUPK-UHFFFAOYSA-N
SMILES CCSC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Canonical SMILES CCSC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structural Features

2-(2,4-dichlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide represents a unique molecular architecture combining several important pharmacophoric elements. The compound integrates a 2,4-dichlorophenoxy group, an acetamide linkage, and a 1,3,4-thiadiazole scaffold with an ethylsulfanyl substituent.

Chemical Identification Parameters

The compound is precisely identified through various chemical parameters that define its physical and chemical characteristics, as outlined in Table 1.

Table 1: Chemical Identification Parameters of 2-(2,4-dichlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

ParameterValue
CAS Registry Number354542-10-2
Molecular FormulaC12H11Cl2N3O2S2
Molecular Weight364.3 g/mol
PubChem Compound ID1021499
Standard InChIInChI=1S/C12H11Cl2N3O2S2/c1-2-20-12-17-16-11(21-12)15-10(18)6-19-9-4-3-7(13)5-8(9)14/h3-5H,2,6H2,1H3,(H,15,16,18)
Standard InChIKeySDLJWWVYRRIUPK-UHFFFAOYSA-N
SMILES NotationCCSC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

The chemical identity parameters provide a comprehensive framework for unambiguous identification and reference of the compound in scientific literature and databases .

Structural Analysis

  • 2,4-Dichlorophenoxy Group: This aromatic moiety contains two chlorine atoms at positions 2 and 4, contributing to the lipophilicity and electronic properties of the molecule.

  • Acetamide Linkage: The -CH2-CO-NH- bridge serves as a flexible connector between the phenoxy and thiadiazole portions, allowing for optimal spatial arrangement.

  • 1,3,4-Thiadiazole Ring: This heterocyclic system is known for its stability and ability to participate in hydrogen bonding interactions, making it a privileged scaffold in medicinal chemistry.

  • Ethylsulfanyl Substituent: The -S-CH2-CH3 group at position 5 of the thiadiazole ring further enhances the lipophilicity and provides additional sites for metabolic transformations.

The strategic arrangement of these structural components creates a molecule with potential for multiple types of intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, which may contribute to its receptor binding properties and biological activities.

Synthetic Methodologies

The synthesis of 2-(2,4-dichlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves specific chemical procedures that ensure high purity and yield. Understanding these synthetic routes is crucial for large-scale production and structural modifications.

Synthetic Routes

The synthesis typically follows a multi-step approach that involves the preparation of key intermediates followed by their coupling:

  • Preparation of 2,4-dichlorophenoxyacetic acid intermediate: This initial step involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions to form the corresponding phenoxyacetic acid.

  • Preparation of 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine: This intermediate is typically synthesized from thiosemicarbazide through cyclization reactions.

  • Amide coupling reaction: The final step involves the coupling of the acid intermediate with the thiadiazole amine using appropriate coupling reagents.

Reaction Conditions and Optimization

The synthesis requires careful control of reaction parameters to ensure optimal yield and purity:

Table 2: Typical Reaction Conditions for the Synthesis of 2-(2,4-dichlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Synthetic StepReagentsConditionsKey Considerations
Phenoxyacetic acid formation2,4-dichlorophenol, chloroacetic acid, base (e.g., K₂CO₃)Reflux in acetone or DMF, 6-8 hourspH control, temperature monitoring
Thiadiazole preparationThiosemicarbazide, carbon disulfide, ethyl bromideSequential reactions under controlled temperatureExclusion of moisture, inert atmosphere
Amide couplingCarboxylic acid, 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine, coupling agents (EDC, HOBt)Room temperature in acetonitrile, 24 hoursAvoidance of racemization, monitoring by TLC

The reaction methodology for similar compounds often utilizes EDC (N-ethyl-N'-dimethylaminopropyl carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents, with the reaction typically carried out in acetonitrile at room temperature . This approach has been demonstrated to be effective for the synthesis of structurally related thiadiazole derivatives, with yields ranging from 46% to 82% depending on the substituents.

Chemical Reactivity Profile

Understanding the chemical behavior of 2-(2,4-dichlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide provides insights into its stability, potential metabolic transformations, and structure-activity relationships.

Types of Reactions

The compound can participate in several types of chemical reactions due to its diverse functional groups:

  • Oxidation reactions: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.

  • Reduction reactions: The amide functionality can be reduced to the corresponding amine derivatives.

  • Nucleophilic substitution: The chlorine atoms on the phenoxy ring can be displaced by nucleophiles, leading to diversified analogs.

Spectroscopic Characterization

The structural confirmation of 2-(2,4-dichlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is typically achieved through various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are observed for the N-H stretching (approximately 3147 cm⁻¹), C=O stretching (approximately 1700 cm⁻¹), and C-S stretching (approximately 700 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy reveals diagnostic signals for the ethyl group (triplet at approximately δ 1.3 ppm and quartet at approximately δ 2.9 ppm), methylene group (singlet at approximately δ 4.5 ppm), and aromatic protons (multiplets in the range of δ 7.0-7.5 ppm).

  • Mass Spectrometry: The molecular ion peak at m/z 364 corresponds to the molecular weight of the compound, with characteristic fragmentation patterns providing additional structural information .

Biological Activities and Applications

The structural features of 2-(2,4-dichlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide suggest potential biological activities that could be exploited in various applications, particularly in agricultural chemistry and pharmaceutical research.

Agricultural Applications

The compound belongs to a class of molecules with potential agrochemical properties, specifically as herbicides or plant growth regulators. The dichlorophenoxy moiety is structurally related to compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, suggesting potential herbicidal activity.

Antimicrobial Properties

Compounds containing 1,3,4-thiadiazole scaffolds have demonstrated significant antimicrobial activities. While specific data on 2-(2,4-dichlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is limited, structurally similar compounds have shown:

Table 3: Antimicrobial Activities of Related 1,3,4-Thiadiazole Derivatives

Compound TypeTarget MicroorganismsActivity Range (MIC, μg/mL)Reference
2-(2,4-dichlorophenoxy)-acetamide thiadiazole derivativesGram-positive bacteria (e.g., S. aureus)32.6 - 62.5
1,3,4-thiadiazole derivatives with phenylacetamideGram-negative bacteria (e.g., E. coli)40.0 - 80.0
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivativesFungal strains50.0 - 100.0

These data suggest that 2-(2,4-dichlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide may possess antimicrobial properties, particularly against bacterial pathogens, although specific testing would be required to confirm this activity.

Structure-Activity Relationship Studies

Understanding the relationship between the structure of 2-(2,4-dichlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide and its biological activities provides valuable insights for rational design of analogs with enhanced properties.

Pharmacophoric Elements

Several structural features contribute to the potential biological activities:

  • Dichlorophenoxy Group: This moiety enhances lipophilicity and membrane permeability, facilitating cellular uptake. The position of chlorine atoms affects electronic distribution and interaction with biological targets.

  • Acetamide Linkage: This group serves as both hydrogen bond donor and acceptor, crucial for target recognition and binding.

  • 1,3,4-Thiadiazole Ring: This heterocyclic system is a privileged structure in medicinal chemistry, contributing to a range of biological activities including antimicrobial, antifungal, and antitumor properties.

  • Ethylsulfanyl Substituent: This group modulates the electronic properties of the thiadiazole ring and can influence binding affinity to biological targets .

Comparative Analysis with Related Compounds

Table 4: Structural Comparison of 2-(2,4-dichlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide with Related Compounds

CompoundStructural DifferencesPotential Impact on Activity
2-(2,4-dichlorophenoxy)-N-(5-methylthio-1,3,4-thiadiazol-2-yl)acetamideMethyl vs. ethyl on sulfanyl groupReduced lipophilicity, potentially different metabolic profile
2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamideAdditional thiazole ringIncreased molecular complexity, potential for additional binding interactions
Ethyl 2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetateEster functionalityModified hydrogen bonding capabilities, different metabolic stability
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamideLack of chlorine atoms, thiol instead of ethylsulfanylAltered electronic distribution, different reactivity profile

This comparative analysis highlights how subtle structural modifications can potentially lead to significant changes in biological activity, providing a foundation for rational design of analogs with optimized properties .

Research Methods and Analytical Techniques

Research involving 2-(2,4-dichlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide and related compounds employs various methodologies and techniques for synthesis, purification, and biological evaluation.

Synthetic Protocols

The standard protocols for synthesizing 2-(2,4-dichlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involve coupling chloroacetyl derivatives with substituted thiadiazole intermediates. This approach utilizes reagents such as EDC (N-ethyl-N'-dimethylaminopropyl carbodiimide) and HOBt (hydroxybenzotriazole) in polar aprotic solvents like DMF or acetonitrile, under carefully controlled conditions .

The reaction progress is monitored using thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography. The final product is characterized using a combination of spectroscopic techniques including IR, NMR, and mass spectrometry.

Biological Evaluation Methods

Several assays are employed to evaluate the biological activities of 2-(2,4-dichlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide and related compounds:

  • Antimicrobial Assays: Disk diffusion or microdilution assays against various bacterial and fungal strains to determine minimum inhibitory concentrations (MIC).

  • Cytotoxicity Assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assays on cancer cell lines to evaluate antiproliferative activity.

  • Enzyme Inhibition Assays: Spectrophotometric methods to assess inhibition of specific enzymatic targets.

  • Advanced Cell Culture Methods: Three-dimensional cell culture techniques, such as the hanging drop method, to evaluate compound effects in more physiologically relevant models .

These methodologies provide comprehensive evaluation of the biological properties and potential applications of 2-(2,4-dichlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide and its analogs.

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